Cas no 832738-10-0 (1-(2-chloro-6-fluorophenyl)methyl-1H-1,2,4-triazol-3-amine)

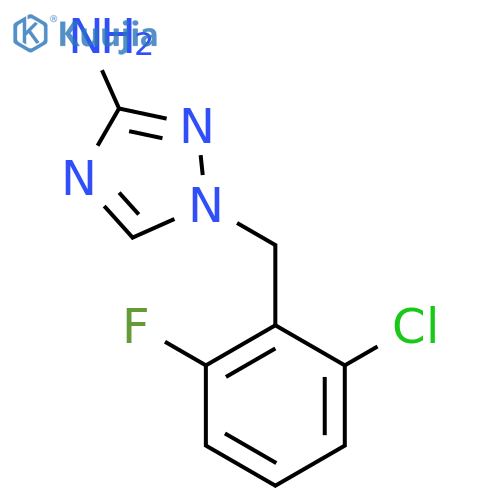

832738-10-0 structure

商品名:1-(2-chloro-6-fluorophenyl)methyl-1H-1,2,4-triazol-3-amine

CAS番号:832738-10-0

MF:C9H8ClFN4

メガワット:226.638023376465

MDL:MFCD04968766

CID:3058511

PubChem ID:7017402

1-(2-chloro-6-fluorophenyl)methyl-1H-1,2,4-triazol-3-amine 化学的及び物理的性質

名前と識別子

-

- 1-(2-Chloro-6-fluoro-benzyl)-1 H -[1,2,4]triazol-3-ylamine

- 1-(2-chloro-6-fluorophenyl)methyl-1H-1,2,4-triazol-3-amine

- STK312522

- 1-[(2-chloro-6-fluoro-phenyl)methyl]-1,2,4-triazol-3-amine

- 832738-10-0

- EN300-229262

- CS-0268975

- 1-[(2-Chloro-6-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine

- AKOS000307624

- 1-[(2-chloro-6-fluorophenyl)methyl]-1,2,4-triazol-3-amine

- 1-(2-Chloro-6-fluoro-benzyl)-1H-[1,2,4]triazol-3-ylamine

- 1-(2-Chloro-6-fluorobenzyl)-1,2-dihydro-3h-1,2,4-triazol-3-imine

- DTXSID001186788

- DB-017088

- BBL038767

- MFCD04968766

- 1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-amine

-

- MDL: MFCD04968766

- インチ: InChI=1S/C9H8ClFN4/c10-7-2-1-3-8(11)6(7)4-15-5-13-9(12)14-15/h1-3,5H,4H2,(H2,12,14)

- InChIKey: KDFPXBZARAYDLS-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=C(CN2C=NC(=N)N2)C(=C1)F)Cl

計算された属性

- せいみつぶんしりょう: 226.0421521Da

- どういたいしつりょう: 226.0421521Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 218

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 56.7Ų

1-(2-chloro-6-fluorophenyl)methyl-1H-1,2,4-triazol-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-229262-0.25g |

1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine |

832738-10-0 | 95% | 0.25g |

$189.0 | 2024-06-20 | |

| Enamine | EN300-229262-0.1g |

1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine |

832738-10-0 | 95% | 0.1g |

$132.0 | 2024-06-20 | |

| Enamine | EN300-229262-0.05g |

1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine |

832738-10-0 | 95% | 0.05g |

$89.0 | 2024-06-20 | |

| Fluorochem | 030301-5g |

1-(2-Chloro-6-fluoro-benzyl)-1 H -[1,2,4]triazol-3-ylamine |

832738-10-0 | 5g |

£782.00 | 2022-02-28 | ||

| Enamine | EN300-229262-1g |

1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine |

832738-10-0 | 1g |

$381.0 | 2023-09-15 | ||

| Enamine | EN300-229262-10g |

1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine |

832738-10-0 | 10g |

$1860.0 | 2023-09-15 | ||

| Enamine | EN300-229262-5.0g |

1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine |

832738-10-0 | 95% | 5.0g |

$1038.0 | 2024-06-20 | |

| Enamine | EN300-229262-0.5g |

1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine |

832738-10-0 | 95% | 0.5g |

$297.0 | 2024-06-20 | |

| Enamine | EN300-229262-10.0g |

1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine |

832738-10-0 | 95% | 10.0g |

$1860.0 | 2024-06-20 | |

| Fluorochem | 030301-250mg |

1-(2-Chloro-6-fluoro-benzyl)-1 H -[1,2,4]triazol-3-ylamine |

832738-10-0 | 250mg |

£144.00 | 2022-02-28 |

1-(2-chloro-6-fluorophenyl)methyl-1H-1,2,4-triazol-3-amine 関連文献

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

832738-10-0 (1-(2-chloro-6-fluorophenyl)methyl-1H-1,2,4-triazol-3-amine) 関連製品

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:832738-10-0)1-(2-chloro-6-fluorophenyl)methyl-1H-1,2,4-triazol-3-amine

清らかである:99%

はかる:1g

価格 ($):500.0